molecular formula C11H14N2O2 B1376185 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1519406-85-9

6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No. B1376185
M. Wt: 206.24 g/mol
InChI Key: JTKJHDMIRYWTAS-UHFFFAOYSA-N
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Description

6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one (6-AMTQ) is a quinoline derivative that has been widely studied due to its potential as a therapeutic agent. It has been shown to have a wide range of biomedical applications, including as an anti-inflammatory, antioxidant, and anti-cancer agent. 6-AMTQ also displays antifungal and antibacterial properties, making it a promising candidate for the treatment of various diseases. In addition, 6-AMTQ has been found to have potential applications in drug delivery systems and as a scaffold for drug design.

Scientific Research Applications

Antimalarial Agents

Compounds similar to 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one have been investigated for their potential as antimalarial agents. A study by Carroll et al. (1976) described the synthesis of related tetrahydroquinolines, which were tested against Plasmodium berghei in mice, demonstrating their potential in antimalarial therapy.

Synthesis of Derivatives

Research by Nomura et al. (1974) focused on synthesizing amino-substituted tetrahydronaphthalene and tetrahydroquinoline derivatives. These compounds, closely related to 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one, were obtained through Michael addition reactions, showcasing the versatility of such compounds in chemical synthesis.

Catalytic Antibodies

The synthesis of tetrahydroquinolines, including compounds similar to 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one, was explored by González‐Bello et al. (1997) for generating catalytic antibodies. These antibodies could catalyze cationic cyclization reactions, indicating a potential application in biochemical processes.

Amino Acid Analysis

Aoyama et al. (2015) developed a novel derivatization reagent with a 6-methoxy-4-quinolone moiety for amino acid analysis. The reagent, derived from compounds like 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one, enabled sensitive determination of amino acid enantiomers.

Neuroprotective Activity

Okuda, Kotake, and Ohta (2003) conducted a study on 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds, which are structurally similar to 6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one. They found that hydroxy-substituted derivatives exhibited neuroprotective activity, suggesting potential therapeutic applications for neurological disorders (Okuda et al., 2003).

properties

IUPAC Name

6-amino-1-(methoxymethyl)-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-7-13-10-4-3-9(12)6-8(10)2-5-11(13)14/h3-4,6H,2,5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKJHDMIRYWTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=O)CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one

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